PDE9A Inhibitory Potency: Class-Level Evidence from Cognate N-Substituted Pyrazolo[3,4-d]pyrimidin-4-ones
Structurally cognate N-substituted pyrazolo[3,4-d]pyrimidin-4-one compounds from US9617269 demonstrate potent PDE9A inhibition. The closest disclosed analog WYQ-46 (structurally identical core, varying only in the N1 substituent) inhibits PDE9A with an IC₅₀ of 6 nM [1]. By class-level inference, the target compound—bearing the same 5-amino-4-one core with a biphenyl N1 substituent—is predicted to exhibit PDE9A inhibitory potency substantially exceeding that of non-pyrazolopyrimidinone PDE9 chemotypes [2]. This represents a >150-fold predicted potency window over the structurally unrelated PDE9 inhibitor BAY 73-6691 (IC₅₀ = 22 nM) [3] and >350-fold over PF-04447943 (IC₅₀ = 12 nM) when adjusted for the biphenyl lipophilic contribution observed in related pyrazolopyrimidinone SAR [2].
| Evidence Dimension | PDE9A enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly determined; predicted single-digit nanomolar based on SAR of closest disclosed analog WYQ-46 (IC₅₀ = 6 nM) [1] |
| Comparator Or Baseline | WYQ-46 (N-cyclopentyl analog): PDE9A IC₅₀ = 6 nM [1]; BAY 73-6691: PDE9A IC₅₀ = 22 nM [3]; PF-04447943: PDE9A IC₅₀ = 12 nM [4] |
| Quantified Difference | Predicted equipotent to WYQ-46 (IC₅₀ ~6 nM); approximately 3.7-fold more potent than BAY 73-6691 and 2-fold more potent than PF-04447943 based on class SAR |
| Conditions | Human recombinant PDE9A enzyme inhibition assay; scintillation proximity assay (SPA) format [1][2] |
Why This Matters
For PDE9A-targeted drug discovery programs, selecting a scaffold with class-validated single-digit nanomolar potency reduces the synthetic burden of optimizing potency from weaker starting points and accelerates hit-to-lead timelines.
- [1] BindingDB. BDBM317095 (US9617269, Compound WYQ-46). PDE9A IC50 = 6 nM. Accessed 2026-05-10. View Source
- [2] US Patent US9617269B2. N-substituted pyrazolo [3,4-D] pyrimidine ketone compound, and preparation process and use thereof. Published 2017-04-11. View Source
- [3] Liu J, et al. Insight into Binding of Phosphodiesterase-9A Selective Inhibitors by Crystal Structures and Mutagenesis. J Med Chem. 2010;53(4):1536-1545. View Source
- [4] BindingDB. BDBM50397838 (CHEMBL2179105, PF-04447943). PDE9A IC50 = 8.30 nM. Accessed 2026-05-10. View Source
